molecular formula C19H24N2O3S B2693511 4-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine CAS No. 2380009-25-4

4-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine

Cat. No. B2693511
CAS RN: 2380009-25-4
M. Wt: 360.47
InChI Key: UKHZWDRJJDVFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine, also known as SIB-1553A, is a selective dopamine D4 receptor (D4R) agonist. It is a potential therapeutic agent for the treatment of various neurological and psychiatric disorders such as attention deficit hyperactivity disorder (ADHD), schizophrenia, and substance abuse disorders.

Mechanism of Action

4-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine exerts its effects by selectively activating dopamine D4 receptors. This activation leads to an increase in the release of dopamine in the prefrontal cortex, which is believed to be responsible for its cognitive enhancing effects. This compound has also been shown to modulate the activity of other neurotransmitter systems such as glutamate and GABA.
Biochemical and Physiological Effects:
This compound has been shown to improve working memory, attention, and impulsivity in animal models of ADHD and schizophrenia. It has also been shown to reduce drug-seeking behavior in animal models of cocaine addiction. This compound has been found to have a good safety profile and does not produce significant side effects.

Advantages and Limitations for Lab Experiments

4-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine is a useful tool for studying the role of dopamine D4 receptors in various neurological and psychiatric disorders. It has been shown to be selective for D4 receptors and does not affect other dopamine receptor subtypes. However, its use in animal models may not fully reflect its effects in humans, and further studies are needed to determine its efficacy and safety in humans.

Future Directions

1. Clinical trials to determine the efficacy and safety of 4-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine in humans with ADHD, schizophrenia, and substance abuse disorders.
2. Investigation of the effects of this compound on other neurotransmitter systems such as glutamate and GABA.
3. Development of more selective D4 receptor agonists with improved pharmacokinetic properties.
4. Studies to determine the long-term effects of this compound on cognitive function and behavior.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 4-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine involves the coupling of a piperidine derivative with a pyridine derivative, followed by the introduction of a sulfonamide group. The final product is obtained through a methylation reaction. The synthesis of this compound has been described in detail in several research articles.

Scientific Research Applications

4-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of ADHD and schizophrenia. This compound has also been shown to reduce drug-seeking behavior in animal models of cocaine addiction.

properties

IUPAC Name

4-[[1-(4-ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-2-16-5-7-19(8-6-16)25(22,23)21-13-3-4-17(14-21)15-24-18-9-11-20-12-10-18/h5-12,17H,2-4,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHZWDRJJDVFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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